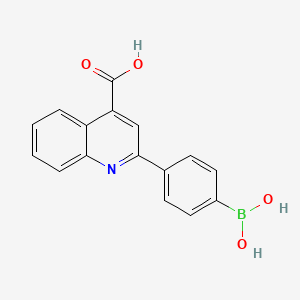

Acide 2-(4-boronophényl)quinoléine-4-carboxylique

Vue d'ensemble

Description

2-(4-Boronophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H12BNO4. It is known for its unique structure, which includes a boron atom attached to a phenyl ring, which is further connected to a quinoline carboxylic acid moiety.

Applications De Recherche Scientifique

2-(4-Boronophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

2-(4-Boronophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. Research has shown that this compound exhibits remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . The interaction between 2-(4-Boronophenyl)quinoline-4-carboxylic acid and these enzymes is primarily based on the binding affinity of the boron atom to the active sites of the enzymes, leading to the inhibition of their catalytic activity. This inhibition can be attributed to the formation of a stable complex between the boron atom and the enzyme’s active site, which prevents the enzyme from interacting with its natural substrates.

Cellular Effects

The effects of 2-(4-Boronophenyl)quinoline-4-carboxylic acid on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 2-(4-Boronophenyl)quinoline-4-carboxylic acid can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and growth.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Boronophenyl)quinoline-4-carboxylic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boron atom to the active sites of target enzymes, leading to their inhibition . This binding interaction is facilitated by the unique structural properties of the compound, which allow it to form stable complexes with the enzymes. Furthermore, 2-(4-Boronophenyl)quinoline-4-carboxylic acid has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Boronophenyl)quinoline-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Boronophenyl)quinoline-4-carboxylic acid is relatively stable under inert atmospheric conditions and can be stored at temperatures between 2-8°C . Prolonged exposure to light and air can lead to the degradation of the compound, resulting in a decrease in its inhibitory activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

The effects of 2-(4-Boronophenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. Research has shown that there is a threshold effect, where low doses of the compound exhibit minimal biological activity, while higher doses result in significant inhibition of target enzymes and modulation of cellular processes . At very high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. These findings highlight the importance of optimizing the dosage of 2-(4-Boronophenyl)quinoline-4-carboxylic acid to achieve the desired biological effects while minimizing potential toxicity.

Metabolic Pathways

2-(4-Boronophenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in metabolic processes, such as alkaline phosphatases . This inhibition can lead to changes in metabolite levels and alterations in metabolic pathways, ultimately affecting cellular metabolism. Additionally, the compound’s interaction with cofactors, such as magnesium ions, can further modulate its biochemical activity and influence metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(4-Boronophenyl)quinoline-4-carboxylic acid within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(4-Boronophenyl)quinoline-4-carboxylic acid can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules, which can affect its bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of 2-(4-Boronophenyl)quinoline-4-carboxylic acid plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target enzymes and regulatory proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-(4-Boronophenyl)quinoline-4-carboxylic acid can influence its ability to modulate gene expression, enzyme activity, and other cellular processes, ultimately determining its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid typically involves the reaction of 4-bromoquinoline-2-carboxylic acid with a boronic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for 2-(4-boronophenyl)quinoline-4-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Boronophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The boron atom can participate in Suzuki coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol.

Major Products Formed:

Oxidation: Boronic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various aryl or vinyl-substituted quinoline derivatives.

Mécanisme D'action

The mechanism of action of 2-(4-boronophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins.

Pathways Involved: By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- 2-Phenylquinoline-4-carboxylic acid

- 4-Quinolinecarboxylic acid

- 2-(4-Dihydroxyborane)phenyl-4-carboxyquinoline

Comparison: 2-(4-Boronophenyl)quinoline-4-carboxylic acid is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki coupling reactions and as a fluorescent probe.

Propriétés

IUPAC Name |

2-(4-boronophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BNO4/c19-16(20)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)17(21)22/h1-9,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXLXJUIBYXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370231 | |

| Record name | 2-(4-boronophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-17-9 | |

| Record name | 2-(4-Boronophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373384-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-boronophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)